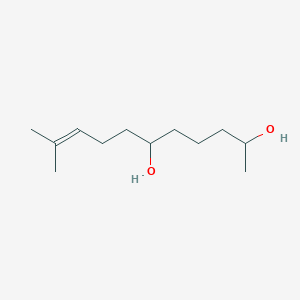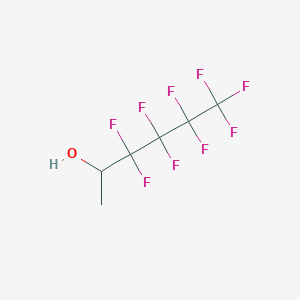
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chloro and phenyl group attached to the quinoxaline moiety, and a cyclohexa-2,5-dien-1-one structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Chlorination and Phenylation:
Cyclohexa-2,5-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,5-dien-1-one moiety through a series of cyclization and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dien-1-one moiety.
Reduction: Reduction reactions can target the quinoxaline ring or the cyclohexa-2,5-dien-1-one structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or DNA. If it has anticancer properties, it could interfere with cell division or induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroquinoxaline: Lacks the phenyl and cyclohexa-2,5-dien-1-one groups.
3-Phenylquinoxaline: Lacks the chloro and cyclohexa-2,5-dien-1-one groups.
Cyclohexa-2,5-dien-1-one derivatives: Lacks the quinoxaline core.
Uniqueness
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to the combination of the quinoxaline core with chloro, phenyl, and cyclohexa-2,5-dien-1-one groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
125025-66-3 |
|---|---|
Molekularformel |
C20H13ClN2O |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
4-(6-chloro-3-phenylquinoxalin-2-yl)phenol |
InChI |
InChI=1S/C20H13ClN2O/c21-15-8-11-17-18(12-15)23-19(13-4-2-1-3-5-13)20(22-17)14-6-9-16(24)10-7-14/h1-12,24H |
InChI-Schlüssel |
ZRXZVTRWWCHGFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



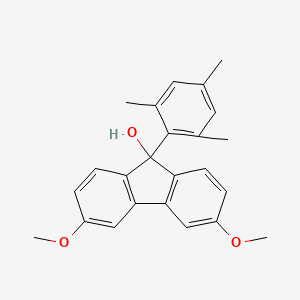
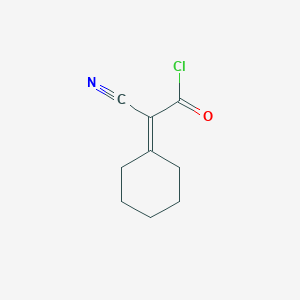
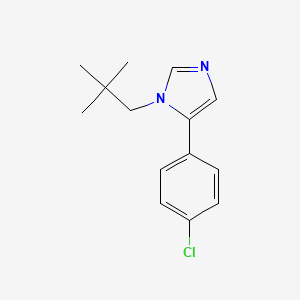
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
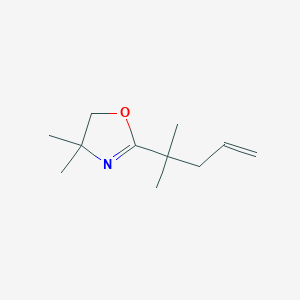
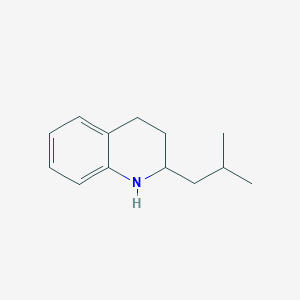
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
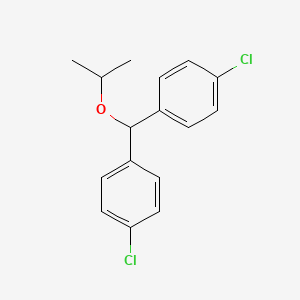
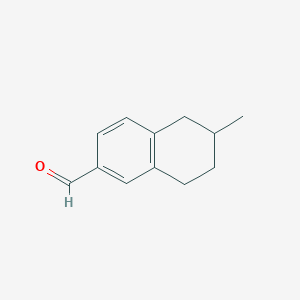
![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
